molecular formula C20H18Se2 B14436302 Benzene, 1,2-bis[(phenylseleno)methyl]- CAS No. 78808-36-3

Benzene, 1,2-bis[(phenylseleno)methyl]-

Cat. No.: B14436302
CAS No.: 78808-36-3
M. Wt: 416.3 g/mol
InChI Key: PSYSNERBXJWYAS-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis[(phenylseleno)methyl]- is an organoselenium compound featuring a benzene ring substituted at the 1,2-positions with (phenylseleno)methyl groups. The phenylseleno (-SePh) substituents introduce significant electronic and steric effects due to selenium’s polarizability and moderate electronegativity. While direct data on this specific compound are scarce in the provided evidence, its structural analogs and selenium-containing derivatives offer insights into its properties and applications.

Properties

CAS No.

78808-36-3

Molecular Formula

C20H18Se2

Molecular Weight

416.3 g/mol

IUPAC Name

1,2-bis(phenylselanylmethyl)benzene

InChI

InChI=1S/C20H18Se2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2

InChI Key

PSYSNERBXJWYAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC2=CC=CC=C2C[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-bis[(phenylseleno)methyl]- typically involves the reaction of benzene with phenylseleno reagents under specific conditions. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with phenylseleno chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of hydrogen atoms with phenylseleno groups .

Industrial Production Methods

While specific industrial production methods for Benzene, 1,2-bis[(phenylseleno)methyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-bis[(phenylseleno)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the phenylseleno groups to selenides.

    Substitution: The phenylseleno groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1,2-bis[(phenylseleno)methyl]- has several applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of palladium catalysts for the Heck reaction.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.

    Industry: It is used in the synthesis of various organoselenium compounds, which have applications in materials science and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis[(phenylseleno)methyl]- involves its interaction with molecular targets through its phenylseleno groups. These groups can participate in redox reactions, influencing cellular redox balance and potentially modulating oxidative stress pathways. The compound’s effects are mediated through its ability to donate or accept electrons, impacting various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Selenium Substituents

  • 2(3H)-Furanone, dihydro-5-[(phenylseleno)methyl] (): This furanone derivative contains a single phenylseleno group. The selenium atom enhances its reactivity in elimination or oxidation reactions compared to oxygen-based analogs. However, the furanone backbone differs fundamentally from the aromatic benzene core, limiting direct comparability in stability or electronic effects.
  • Benzeneseleninic acid derivatives (): Seleninic acids (RSeO₂H) are strong oxidizing agents. While the target compound lacks an oxidized selenium center, its selenoether (-Se-) groups may serve as precursors for such reactive species under oxidative conditions.

Substituted Benzenes with Non-Selenium Groups

  • Benzene, 1,2-dimethoxy- (CAS 91-16-7, ): Substituents: Two methoxy (-OCH₃) groups. Properties: Lower molecular weight (138.16 g/mol) and boiling point (~101°C at 303.15 K) compared to the target compound due to reduced steric bulk and absence of selenium. Reactivity: Methoxy groups are electron-donating, directing electrophilic substitution to the para position, whereas seleno groups may exhibit ambivalent electronic effects.
  • Benzene, 1,2,4-trichloro- (CAS 120-82-1, ):

    • Substituents : Three chlorine atoms.
    • Properties : Higher density and lower solubility in polar solvents compared to selenium analogs. Chlorine’s strong electron-withdrawing nature contrasts with selenium’s moderate electronegativity.
  • Benzene, (1-methyl-1-propenyl)- (): Substituents: Alkenyl groups. Properties: Higher volatility (lower boiling point) due to non-polar substituents.

Organoselenium Compounds

  • Benzene, 1,1'-(1,2-dimethyl-1,2-ethanediyl)bis- (CAS 4613-11-0, ):
    • Structure : Two benzene rings linked via a dimethyl-ethanediyl bridge.
    • Properties : Molecular weight (210.31 g/mol) and lipophilicity are comparable, but the absence of selenium limits redox activity.

Key Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity/Applications
Benzene, 1,2-bis[(phenylseleno)methyl]- -SePh (1,2-positions) ~352.3 (estimated) >250 (estimated) Redox catalysis, synthetic intermediates
Benzene, 1,2-dimethoxy- -OCH₃ (1,2-positions) 138.16 ~101 Solvent, polymer precursor
Benzene, 1,2,4-trichloro- -Cl (1,2,4-positions) 181.45 213–214 Pesticides, dye synthesis
2(3H)-Furanone, dihydro-5-[(phenylseleno)methyl] -SePh (furanone core) ~228.2 (estimated) N/A Organic synthesis, redox reactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, 1,2-bis[(phenylseleno)methyl]-, and what experimental conditions optimize yield?

  • The synthesis typically involves selenium-based reagents like phenylselenol or seleninic anhydrides. A two-step approach is common: (1) functionalizing benzene with methyl groups at the 1,2-positions using Friedel-Crafts alkylation, followed by (2) selenium incorporation via nucleophilic substitution with phenylselenol. Optimal conditions include anhydrous environments (e.g., THF or DMF under nitrogen) and catalytic bases like NaH to minimize oxidation of selenium intermediates . Yield optimization requires precise stoichiometric ratios (e.g., 2:1 phenylselenol to dihalide precursor) and reaction monitoring via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) .

Q. How can researchers characterize the purity and structure of Benzene, 1,2-bis[(phenylseleno)methyl]-?

  • Key techniques include:

  • NMR spectroscopy : 1^1H NMR (δ 2.8–3.2 ppm for CH2_2-Se; aromatic protons δ 6.8–7.5 ppm) and 77^{77}Se NMR (δ 200–300 ppm for Se-C bonds) .
  • Mass spectrometry : Electron ionization (EI-MS) shows molecular ion peaks at m/z 428 (M+^+) with fragmentation patterns confirming Se-C bond cleavage .
  • Elemental analysis : Expected C: 53.7%, H: 3.8%, Se: 36.9% (calculated for C20_{20}H18_{18}Se2_2). Discrepancies >0.3% indicate impurities .

Q. What safety protocols are critical for handling selenium-containing compounds like this derivative?

  • Selenium compounds require stringent safety measures due to toxicity (e.g., neurotoxic and carcinogenic risks):

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Monitor airborne selenium levels via NIOSH Method 7300 (ICP-MS analysis) .
  • Waste disposal must comply with EPA guidelines for organoselenium compounds (e.g., neutralization with NaHCO3_3 before incineration) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of phenylseleno groups influence the compound’s reactivity in cross-coupling reactions?

  • The phenylseleno substituents act as directing groups, facilitating ortho-functionalization via transition-metal catalysis. For example, palladium-catalyzed C-H activation at the benzene core is enhanced due to increased electrophilicity from Se’s electronegativity. Kinetic studies (e.g., UV-Vis monitoring at 270 nm) show reaction rates improve by ~40% compared to non-selenated analogs .

Q. What computational methods validate the stereoelectronic effects of selenium in this compound?

  • Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model Se’s hyperconjugative interactions. Key findings:

  • The Se-C bond length (~1.93 Å) correlates with reduced bond dissociation energy (BDE = 245 kJ/mol).
  • Natural Bond Orbital (NBO) analysis reveals σ*(C-Se) antibonding orbitals stabilize transition states in oxidation reactions .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Discrepancies in decomposition temperatures (reported 180–220°C) arise from measurement techniques:

  • Differential Scanning Calorimetry (DSC) shows exothermic peaks at 185°C (oxidizing atmospheres) vs. 215°C (inert N2_2).
  • Thermogravimetric Analysis (TGA) under controlled O2_2 levels (5–20%) quantifies oxidative degradation pathways. Calibrate instruments using NIST reference materials (e.g., benzoic acid) to ensure accuracy .

Methodological Resources

  • Spectral libraries : NIST Chemistry WebBook for NMR and MS reference data .
  • Toxicity profiles : ATSDR guidelines for selenium exposure limits and biomarker analysis (e.g., glutathione depletion assays) .
  • Synthetic protocols : Peer-reviewed procedures for organoselenium chemistry in The Journal of Organic Chemistry .

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